molecular formula C9H17NO B2921950 Decahydroquinolin-8-ol CAS No. 32258-81-4

Decahydroquinolin-8-ol

Cat. No.: B2921950
CAS No.: 32258-81-4
M. Wt: 155.241
InChI Key: IZABKRWAAOTCOW-UHFFFAOYSA-N
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Description

Decahydroquinolin-8-ol is a bicyclic organic compound that belongs to the class of quinolines It is characterized by a quinoline core structure that is fully hydrogenated, with a hydroxyl group attached to the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroquinolin-8-ol typically involves the hydrogenation of quinolin-8-ol. One common method is the catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature conditions. Another approach involves the reduction of quinolin-8-ol using sodium borohydride in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound often employs continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient hydrogenation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Decahydroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolin-8-one derivatives, fully saturated quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Decahydroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of decahydroquinolin-8-ol and its derivatives involves interactions with various molecular targets. For instance, in medicinal applications, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes in pathogens. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully hydrogenated structure combined with the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZABKRWAAOTCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCNC2C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32258-81-4
Record name decahydroquinolin-8-ol
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